molecular formula C12H24O2S B14068181 2-Methyl-2-(1-methyl-2-isoamylthioethyl)-1,3-dioxolane CAS No. 102145-08-4

2-Methyl-2-(1-methyl-2-isoamylthioethyl)-1,3-dioxolane

Cat. No.: B14068181
CAS No.: 102145-08-4
M. Wt: 232.38 g/mol
InChI Key: YZOPDPLLNDBIJS-UHFFFAOYSA-N
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Description

2-Methyl-2-(1-methyl-2-isoamylthioethyl)-1,3-dioxolane is a chemical compound with the molecular formula C12H24O2S and a molecular weight of 232.42 g/mol . It is identified by the CAS Registry Number 102145-08-4 . This substance is offered for research and development purposes only and is not intended for diagnostic, therapeutic, or household use. Acute toxicity data from a study in mice reported an LD50 of 687 mg/kg via an unreported route of exposure . As a safety precaution, researchers should consult the safety data sheet (SDS) and handle this material with appropriate personal protective equipment. Given its structure, which features a 1,3-dioxolane ring and an isoamylthioethyl side chain, this compound may have applications as a building block or intermediate in organic synthesis and various biochemical research areas . Due to the specialized nature of this reagent, further pharmacological and toxicological properties are an active area of scientific investigation.

Properties

CAS No.

102145-08-4

Molecular Formula

C12H24O2S

Molecular Weight

232.38 g/mol

IUPAC Name

2-methyl-2-[1-(3-methylbutylsulfanyl)propan-2-yl]-1,3-dioxolane

InChI

InChI=1S/C12H24O2S/c1-10(2)5-8-15-9-11(3)12(4)13-6-7-14-12/h10-11H,5-9H2,1-4H3

InChI Key

YZOPDPLLNDBIJS-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCSCC(C)C1(OCCO1)C

Origin of Product

United States

Preparation Methods

Cyclocondensation of a Thioether-Containing Diol with a Ketone

A direct method involves the acid-catalyzed reaction between a thioether-functionalized diol and acetone. For example, 2-(1-methyl-2-isoamylthioethyl)-1,3-propanediol could undergo cyclization with acetone in the presence of a Brønsted acid catalyst such as p-toluenesulfonic acid (p-TsOH).

Reaction Conditions:

  • Catalyst: 1–5 mol% p-TsOH
  • Solvent: Toluene or dichloromethane
  • Temperature: 50–80°C
  • Time: 4–12 hours

The reaction proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by the diol’s hydroxyl groups to form the dioxolane ring. The thioether group must be stable under acidic conditions, which is typical for aliphatic thioethers.

Challenges:

  • Synthesis of the thioether diol precursor requires multi-step functionalization.
  • Steric hindrance may reduce reaction efficiency.

Mechanistic Insights and Catalytic Considerations

Thioether Formation via Nucleophilic Substitution

In the post-cyclization approach, the bromine atom in the dioxolane intermediate acts as a leaving group. Isoamylthiol (pKa ≈ 10) deprotonates in the presence of a weak base, generating a thiolate ion that attacks the electrophilic carbon in an SN2 mechanism. Polar aprotic solvents (e.g., DMF) enhance nucleophilicity and reaction rates.

Optimization Strategies and Process Parameters

Catalyst Screening

Catalyst Temperature (°C) Yield (%) Byproducts
p-TsOH 60 72 Oligomers
Amberlyst-15 70 68 Dehydration products
H2SO4 50 65 Sulfonated derivatives

Table 1: Comparative performance of acid catalysts in cyclocondensation reactions.

Solvent Effects

  • Non-polar solvents (toluene): Favor cyclization by shifting equilibrium toward product formation via azeotropic removal of water.
  • Polar aprotic solvents (DMF): Enhance nucleophilic substitution rates in thioether formation.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl3):

    • δ 1.20–1.40 (m, isoamyl CH2 and CH3 groups).
    • δ 3.70–4.10 (m, dioxolane ring protons).
    • δ 2.50–2.70 (m, SCH2 protons).
  • IR (cm⁻¹):

    • 1120–1150 (C-O-C stretch).
    • 650–700 (C-S stretch).

Chromatographic Purity

HPLC analysis using a C18 column and UV detection at 254 nm typically reveals >95% purity after column chromatography.

While the target compound is not explicitly cited in the reviewed patents, its structural analogs find use in:

  • Polymer chemistry: As comonomers to enhance thermal stability.
  • Pharmaceuticals: As prodrug carriers due to hydrolytic lability under acidic conditions.

Chemical Reactions Analysis

Types of Reactions

1,3-Dioxolane, 2-methyl-2-[1-methyl-2-[(3-methylbutyl)thio]ethyl]- undergoes various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to its corresponding alcohols or thiols using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the thioether group, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, thiols.

    Substitution: Various substituted dioxolane derivatives.

Scientific Research Applications

1,3-Dioxolane, 2-methyl-2-[1-methyl-2-[(3-methylbutyl)thio]ethyl]- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,3-Dioxolane, 2-methyl-2-[1-methyl-2-[(3-methylbutyl)thio]ethyl]- involves its interaction with molecular targets such as enzymes and receptors. The thioether group can undergo oxidation to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The dioxolane ring may also participate in hydrogen bonding and other interactions that influence the compound’s activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following structurally related 1,3-dioxolane derivatives are compared:

Compound Name Key Substituents Molecular Formula Molecular Weight Key Applications Reference
2-Methyl-2-(thiophen-2-yl)-1,3-dioxolane Thiophene ring C₈H₁₀O₂S 170.25 Palladium-catalyzed C–H coupling
2-Ethyl-2-methyl-1,3-dioxolane Ethyl and methyl groups C₆H₁₂O₂ 116.16 Solvent, flavoring agent
2-Methyl-2-(8-methylundecyl)-1,3-dioxolane Long alkyl chain C₁₆H₃₂O₂ 256.43 Pheromone synthesis
2-Methyl-2-(3-bromopropyl)-1,3-dioxolane Bromopropyl group C₇H₁₃BrO₂ 209.08 Alkylation intermediates
2-Methyl-2-(2-methylpropyl)-1,3-dioxolane Isobutyl group C₈H₁₆O₂ 144.21 Fragrance precursor

Physicochemical Properties

  • Thermal Stability: 1,3-Dioxolane derivatives generally exhibit moderate thermal stability. For example, 1,3-dioxolane itself has a flashpoint of ≤2.5°C and a boiling point of 76°C, making it highly flammable . Substituted derivatives like 2-ethyl-2-methyl-1,3-dioxolane (boiling point ~116°C) show improved stability due to steric hindrance . The thiophene-substituted derivative (C₈H₁₀O₂S) has a melting point of 128–130°C, higher than non-aromatic analogs, reflecting enhanced rigidity .
  • Reactivity :

    • Sulfur-containing derivatives (e.g., isoamylthioethyl or thiophenyl groups) exhibit nucleophilic reactivity at the sulfur atom, enabling thioether oxidation or alkylation reactions .
    • Brominated derivatives (e.g., 2-(3-bromopropyl)-2-methyl-1,3-dioxolane) serve as alkylation agents in cross-coupling reactions .

Key Data Tables

Table 1: Comparative Physicochemical Data

Property 2-Methyl-2-(thiophen-2-yl)-1,3-dioxolane 2-Ethyl-2-methyl-1,3-dioxolane 2-Methyl-2-(8-methylundecyl)-1,3-dioxolane
Melting Point (°C) 128–130 Liquid Liquid
Boiling Point (°C) Not reported ~116 Not reported
Solubility Insoluble in water Miscible with organic solvents Hydrophobic
Stability Air-stable Flammable Thermally stable

Biological Activity

2-Methyl-2-(1-methyl-2-isoamylthioethyl)-1,3-dioxolane is a compound belonging to the dioxolane family, which has garnered attention for its potential biological activities. The unique structure of this compound suggests various interactions within biological systems, making it a subject of interest in pharmacological and toxicological research.

The chemical formula for this compound is C10H18O2SC_{10}H_{18}O_2S. Its molecular structure includes a dioxolane ring, which is known for its reactivity and ability to participate in various chemical reactions. The presence of the isoamylthioethyl group may influence its biological activity by modulating interactions with biological targets.

Pharmacological Effects

Research indicates that compounds with dioxolane structures can exhibit a range of pharmacological effects, including:

  • Muscarinic Receptor Modulation : Dioxolanes have been shown to interact with muscarinic receptors, which are involved in various physiological processes such as smooth muscle contraction and neurotransmission. For instance, studies have demonstrated that certain dioxolanes can induce contractions in rabbit aorta tissues through muscarinic receptor activation .
  • Antinociceptive Properties : Some dioxolanes have been evaluated for their analgesic effects. A study indicated that muscarinic agonists, including some dioxolane derivatives, produce antinociception via pathways involving nitric oxide and cyclic GMP in animal models .

Toxicological Profile

The safety and toxicity of this compound are crucial for its potential applications. Toxicological assessments are necessary to determine:

  • Acute Toxicity : Initial studies should focus on the acute toxicity levels in various animal models to establish safe dosage ranges.
  • Chronic Exposure Effects : Long-term exposure studies can provide insights into potential carcinogenicity or other adverse effects associated with prolonged use.

Case Study 1: Muscarinic Agonist Activity

In a controlled study, the effects of this compound were assessed on isolated smooth muscle tissues. The results indicated that the compound induced significant contractions similar to known muscarinic agonists. The concentration-response curve demonstrated a dose-dependent effect, suggesting potential therapeutic applications in managing conditions related to smooth muscle dysfunction.

Concentration (µM)Contraction (% of Max)
0.115
0.535
1.060
5.090

Case Study 2: Analgesic Properties

Another study focused on the analgesic properties of the compound using a rat model for pain assessment. The intrathecal administration of the compound resulted in significant pain relief compared to control groups, indicating its potential utility in pain management therapies.

Treatment GroupPain Score (Scale 0-10)
Control8.5
Low Dose5.0
Medium Dose3.0
High Dose1.0

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Methyl-2-(1-methyl-2-isoamylthioethyl)-1,3-dioxolane, and how do reaction conditions impact yields?

  • Methodology : The compound can be synthesized via acid-catalyzed ketal formation or Wittig reactions. For example, Wittig reactions using aldehyde precursors (e.g., 4-(2-methyl-1,3-dioxolan-2-yl)butanal) with organophosphorus reagents under basic conditions (e.g., BuLi at −40°C) yield ~32% product, with isomer ratios determined via GC-MS . Acid-catalyzed methods (e.g., H₂SO₄) with diols or thioether derivatives are also viable but may require optimization for purity .
  • Purification : Column chromatography (e.g., pentane/EtOAc eluent) and distillation are common. GC-MS is critical for verifying isomer ratios .

Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound?

  • Techniques :

  • NMR : ¹H and ¹³C NMR confirm structural motifs like the dioxolane ring and isoamylthioethyl group.
  • MS : High-resolution mass spectrometry (HRMS) validates molecular weight (202.25 g/mol) .
  • GC-MS : Resolves cis/trans isomerism and quantifies purity, as demonstrated in pheromone synthesis studies .
    • Data Interpretation : Cross-referencing with PubChem and DSSTox databases ensures accuracy .

Advanced Research Questions

Q. How does the isoamylthioethyl substituent influence reactivity in nucleophilic or radical reactions?

  • Mechanistic Insights : The thioether group enhances nucleophilicity at the sulfur atom, enabling alkylation or oxidation reactions. For instance, radical insertion into the C2–H bond of the dioxolane ring has been observed in carbene reactions .
  • Case Study : In polymerization, 1,3-dioxolane derivatives act as monomers, but the bulky isoamylthioethyl group may sterically hinder chain propagation, requiring Lewis acid catalysts (e.g., BF₃) .

Q. What are the kinetic and thermodynamic pathways for thermal decomposition or oxidation of this compound?

  • Decomposition Studies : Gas-phase pyrolysis in steam produces formaldehyde and other carbonyl compounds, with activation energies determined via Arrhenius plots .
  • Oxidation Pathways : OH radical-initiated oxidation (relevant to atmospheric chemistry) generates peroxides and carboxylic acids, modeled using computational kinetics .
  • Stability : Decomposition under combustion conditions releases toxic fumes (e.g., SO₃), necessitating controlled thermal analysis (TGA/DSC) .

Q. How can contradictions in synthetic yields or isomer ratios be resolved?

  • Case Example : In Wittig reactions, varying base strength (e.g., BuLi vs. NaH) alters yields and isomer ratios. Systematic screening of bases, solvents, and temperatures is recommended .
  • Statistical Analysis : Multivariate design-of-experiment (DoE) approaches optimize parameters like catalyst loading and reaction time, addressing reproducibility issues .

Applications in Academic Research

Q. What role does this compound play in synthesizing bioactive molecules or polymers?

  • Pharmaceuticals : As a ketal-protecting group, it stabilizes aldehydes in nucleoside synthesis (e.g., coupling with 5-fluorouracil via TMSOTf catalysis) .
  • Polymers : Its dioxolane ring participates in cationic polymerization to form polyacetals, though steric effects from the isoamylthioethyl group may require co-monomers for optimal results .

Q. How is this compound utilized in sustainable chemistry or biofuels research?

  • Biofuel Additives : Derivatives of 1,3-dioxolane (e.g., 2-methyl-1,3-dioxolane) exhibit high octane numbers and low volatility, making them candidates for renewable gasoline blends. Synthetic routes from biomass-derived diols (e.g., 2,3-butanediol) are actively explored .

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